molecular formula C20H23N3O5S B12478217 4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide

4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B12478217
M. Wt: 417.5 g/mol
InChI Key: SSQMEUJFWZEERH-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Sulfonylation: Attachment of the sulfonyl group to the benzamide.

    Amidation: Formation of the amide bond between the sulfonylbenzamide and the piperidine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the type of substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfonylureas: Known for their use in diabetes treatment.

    Sulfonamides: Widely used as antibiotics.

    Benzamides: Used in various therapeutic applications.

Uniqueness

4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other sulfonylbenzamides.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

4-methyl-N-(2-methyl-3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H23N3O5S/c1-14-9-10-16(13-19(14)29(27,28)22-11-4-3-5-12-22)20(24)21-17-7-6-8-18(15(17)2)23(25)26/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,24)

InChI Key

SSQMEUJFWZEERH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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